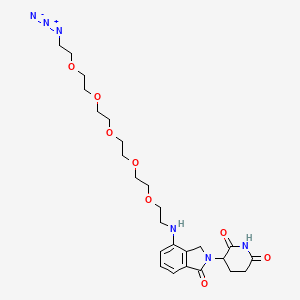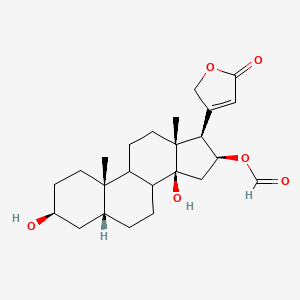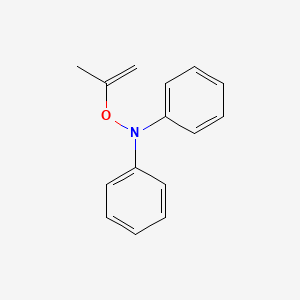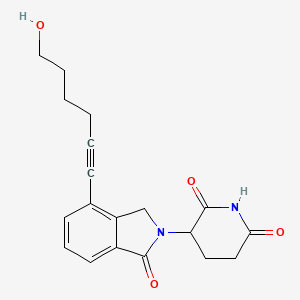![molecular formula C4H3N5 B14759603 Tetrazolo[1,5-b]pyridazine CAS No. 274-89-5](/img/structure/B14759603.png)
Tetrazolo[1,5-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrazolo[1,5-b]pyridazine is a heterocyclic compound that has garnered significant interest due to its unique structure and versatile applications. This compound is characterized by a fused ring system consisting of a tetrazole ring and a pyridazine ring. Its high nitrogen content and stability make it a promising candidate for various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrazolo[1,5-b]pyridazine can be synthesized through several methods. One common approach involves the reaction of 3,6-dichloropyridazine with sodium azide, followed by azide-tetrazole isomerization . Another method includes the diazotization of 6-aminopyridazine, which is then treated with sodium azide to form the tetrazole ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of solvents like dimethylformamide (DMF) or ethanol .
Chemical Reactions Analysis
Types of Reactions: Tetrazolo[1,5-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF or ethanol.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azido derivatives.
Scientific Research Applications
Tetrazolo[1,5-b]pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and energetic materials.
Biology: Investigated for its potential as an anticancer agent and antiviral compound.
Medicine: Explored for its use in drug development, particularly in targeting specific enzymes and pathways.
Mechanism of Action
The mechanism of action of Tetrazolo[1,5-b]pyridazine involves its interaction with molecular targets such as enzymes and receptors. The compound’s high nitrogen content allows it to form stable complexes with metal ions, which can inhibit or activate specific biochemical pathways. For example, its derivatives have been shown to inhibit the activity of certain kinases, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Tetrazolo[1,5-b]pyridazine can be compared with other nitrogen-rich heterocycles such as:
Tetrazole: Similar high nitrogen content but different ring structure.
Pyridazine: Shares the pyridazine ring but lacks the tetrazole ring.
Triazole: Another nitrogen-rich heterocycle with different applications.
Uniqueness: this compound stands out due to its fused ring system, which imparts unique chemical and physical properties.
Properties
CAS No. |
274-89-5 |
|---|---|
Molecular Formula |
C4H3N5 |
Molecular Weight |
121.10 g/mol |
IUPAC Name |
tetrazolo[1,5-b]pyridazine |
InChI |
InChI=1S/C4H3N5/c1-2-4-6-7-8-9(4)5-3-1/h1-3H |
InChI Key |
LWFUGGGWLUMXQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=NN2N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[5-(4-fluorophenyl)-2-methyl-4-imidazolylidene]-N-propan-2-yl-3H-thiazole-4-carboxamide](/img/structure/B14759534.png)

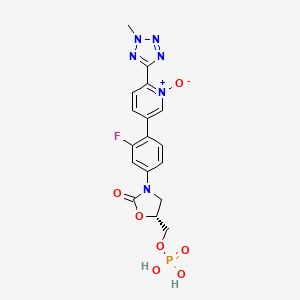

![2,3-Dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-6-(4-hydroxyphenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14759562.png)
![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-(2-ethyl-3-methylbenzimidazol-3-ium-1-yl)acetate;hydrochloride](/img/structure/B14759569.png)

